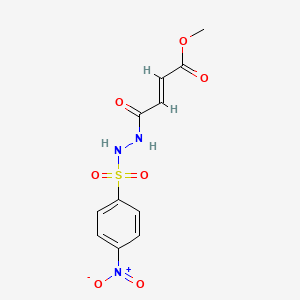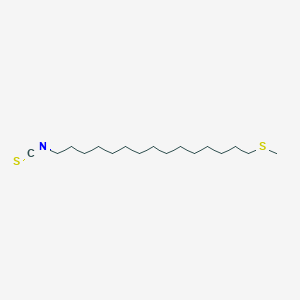
1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one is a complex organic compound belonging to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by its unique structure, which includes a butyl group attached to a dodecahydroacridine moiety, and an ethanone functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Hydrogenation: The acridine core is then subjected to hydrogenation to obtain the dodecahydroacridine structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
Butylation: The dodecahydroacridine is then alkylated with butyl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the butyl group.
Ketone Formation: Finally, the ethanone functional group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
化学反応の分析
Types of Reactions: 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride)
Major Products:
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Alcohols
Substitution: Various alkyl or aryl derivatives
科学的研究の応用
1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Materials Science: Acridine derivatives are known for their photophysical properties, making this compound useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
作用機序
The mechanism of action of 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting therapeutic effects.
類似化合物との比較
1-(9-Butyldodecahydroacridin-10(1H)-yl)propan-1-one: Similar structure with a propanone group instead of an ethanone group.
1-(9-Butyldodecahydroacridin-10(1H)-yl)butan-1-one: Similar structure with a butanone group instead of an ethanone group.
Uniqueness: 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanone group, in particular, may influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
114589-98-9 |
|---|---|
分子式 |
C19H33NO |
分子量 |
291.5 g/mol |
IUPAC名 |
1-(9-butyl-2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-acridin-10-yl)ethanone |
InChI |
InChI=1S/C19H33NO/c1-3-4-9-15-16-10-5-7-12-18(16)20(14(2)21)19-13-8-6-11-17(15)19/h15-19H,3-13H2,1-2H3 |
InChIキー |
VYHJUIGUQSXTRS-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C2CCCCC2N(C3C1CCCC3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)

![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)






